Tripropyl phosphate-d21

Description

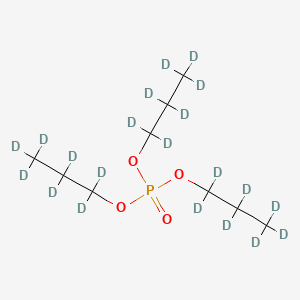

Structure

3D Structure

Properties

IUPAC Name |

tris(1,1,2,2,3,3,3-heptadeuteriopropyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21O4P/c1-4-7-11-14(10,12-8-5-2)13-9-6-3/h4-9H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2,7D2,8D2,9D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXPQRKFMDQNODS-JPWMFWTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOP(=O)(OCCC)OCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])OP(=O)(OC([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])OC([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001016868 | |

| Record name | tris[(2H7)propyl] phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001016868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219794-92-9 | |

| Record name | tris[(2H7)propyl] phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001016868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Tripropyl Phosphate-d21: A Technical Guide for Researchers

An In-depth Examination of a Key Internal Standard for Analytical Chemistry

This technical guide provides a comprehensive overview of Tripropyl phosphate-d21 (TPP-d21), a deuterated analog of the organophosphate flame retardant and plasticizer, Tripropyl phosphate (TnPP). Designed for researchers, scientists, and professionals in drug development, this document details the chemical properties, primary applications, and explicit experimental protocols for the use of TPP-d21 as an internal standard in quantitative analysis.

Core Chemical and Physical Characteristics

This compound is distinguished by the substitution of hydrogen atoms with deuterium. This isotopic labeling renders it an invaluable tool in mass spectrometry and nuclear magnetic resonance-based quantification, as it is chemically identical to its non-deuterated counterpart but possesses a greater molecular weight. A summary of its key properties is provided below.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | Tri-n-propyl-d21 phosphate, Phosphoric acid tripropyl-d21 ester |

| CAS Number | 1219794-92-9[1] |

| Molecular Formula | C9D21O4P[1] |

| Molecular Weight | 245.36 g/mol [1] |

| Appearance | Colorless to light yellow liquid[2] |

| Purity | Typically ≥98%[1] |

| Isotopic Enrichment | Typically ≥99% |

| Solubility | Soluble in organic solvents such as methanol, acetonitrile, and Dimethyl sulfoxide (DMSO). |

| Storage Conditions | Recommended storage at 4°C, sealed and protected from moisture. For long-term storage in a solvent, temperatures of -20°C or -80°C are advised.[2] |

Applications in Scientific Research

The principal application of this compound is as an internal standard for the precise quantification of Tripropyl phosphate and other related organophosphate esters.[2] Its use is critical in a variety of matrices, including:

-

Environmental Samples: Analysis of water, soil, sediment, and atmospheric samples.

-

Biological Matrices: Quantification in urine, blood, serum, and various tissues.

-

Consumer Products: Detection in plastics, textiles, and electronic devices.

By incorporating a known quantity of TPP-d21 into a sample prior to analysis, variations arising from sample preparation, such as extraction inefficiencies, and fluctuations in instrument response can be effectively normalized. This ensures the generation of highly accurate and reproducible quantitative data. The primary analytical techniques that leverage TPP-d21 are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the application of this compound in common analytical workflows.

Quantification of Tripropyl Phosphate in Biological Samples via LC-MS/MS

This protocol outlines a standard procedure for the determination of Tripropyl phosphate (TnPP) concentrations in human urine, utilizing TPP-d21 as an internal standard.

3.1.1. Sample Preparation: Solid Phase Extraction (SPE)

-

Urine samples should be brought to room temperature and subsequently centrifuged at 3,000 rpm for 10 minutes to pellet any suspended solids.

-

A 1 mL aliquot of the resulting supernatant is transferred to a fresh tube.

-

The sample is then fortified (spiked) with a known concentration of this compound, typically from a stock solution in methanol (e.g., to a final concentration of 50 ng/mL).

-

To hydrolyze conjugated metabolites, 10 µL of a β-glucuronidase/arylsulfatase enzyme mixture is added, and the sample is incubated at 37°C for a minimum of 2 hours.

-

A polymeric Solid Phase Extraction (SPE) cartridge (e.g., Waters Oasis HLB) is conditioned by passing 3 mL of methanol followed by 3 mL of deionized water.

-

The enzyme-treated urine sample is then loaded onto the conditioned SPE cartridge.

-

The cartridge is washed with 3 mL of a 5% methanol in water solution to elute polar interferences.

-

The target analytes (TnPP and TPP-d21) are eluted from the cartridge with 3 mL of methanol.

-

The eluate is evaporated to complete dryness under a gentle stream of nitrogen gas.

-

The dried residue is reconstituted in 100 µL of the initial mobile phase composition for LC-MS/MS analysis.

3.1.2. LC-MS/MS Instrumental Parameters

| Parameter | Recommended Setting |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) |

| Column | C18 reversed-phase column (e.g., 2.1 mm internal diameter x 100 mm length, 1.8 µm particle size) |

| Mobile Phase A | 0.1% Formic acid in deionized water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Elution Gradient | Initiate at 5% B, linearly increase to 95% B over 10 minutes, maintain for 2 minutes, then return to initial conditions for a 3-minute equilibration. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Oven Temperature | 40°C |

| Mass Spectrometer | Triple quadrupole instrument |

| Ionization Source | Electrospray Ionization (ESI) in Positive Ion Mode |

| MRM Transitions | TnPP: m/z 225.1 -> 183.1, 141.1; TPP-d21: m/z 246.2 -> 198.2, 152.2 |

| Collision Energy | To be optimized for each specific instrument and transition |

Purity Determination by Quantitative NMR (qNMR)

This protocol details the use of TPP-d21 for assessing the purity of a Tripropyl phosphate sample using ¹H-NMR.

3.2.1. Sample Preparation

-

An accurately weighed quantity of the Tripropyl phosphate sample (e.g., 10 mg) is placed into a clean vial.

-

An accurately weighed, known amount of this compound internal standard (e.g., 10 mg) is added to the same vial.

-

The mixture is completely dissolved in a precise volume of a suitable deuterated solvent (e.g., 1 mL of Chloroform-d, CDCl₃), ensuring no solvent signals overlap with those of the analyte or the internal standard.

-

The resulting solution is transferred into a standard NMR tube.

3.2.2. NMR Acquisition Parameters (¹H-NMR)

| Parameter | Recommended Setting |

| Spectrometer Field Strength | 400 MHz or higher |

| Observed Nucleus | ¹H |

| Pulse Program | A standard 30-degree pulse sequence (e.g., zg30) |

| Number of Scans | A minimum of 16 scans to achieve an adequate signal-to-noise ratio |

| Relaxation Delay (d1) | At least 5 times the longest spin-lattice relaxation time (T1) of the protons of interest (often >30 seconds for accurate quantification) |

| Acquisition Time | Greater than 3 seconds |

| Spectral Width | Sufficient to encompass all relevant proton signals |

3.2.3. Data Analysis and Purity Calculation

-

The acquired Free Induction Decay (FID) is processed using standard methods: Fourier transformation, phase correction, and baseline correction.

-

A well-resolved, non-overlapping signal for TnPP and a corresponding signal for TPP-d21 are integrated.

-

The purity of the TnPP sample is calculated using the following equation:

Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

Where:

-

I = Integrated area of the signal

-

N = Number of protons giving rise to the integrated signal

-

MW = Molecular weight

-

m = Mass

-

Purity_IS = Certified purity of the internal standard

-

Putative Metabolic Pathway of Tripropyl Phosphate

The biotransformation of Tripropyl phosphate has not been as extensively characterized as that of other organophosphate flame retardants. However, based on the known metabolic fate of structurally similar compounds, a putative metabolic pathway can be proposed. This pathway primarily involves Phase I oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes, resulting in hydroxylation and dealkylation of the propyl chains. These metabolites can then undergo Phase II conjugation reactions, such as glucuronidation, to facilitate their excretion.

Caption: A putative metabolic pathway for Tripropyl phosphate (TnPP).

Standardized Workflow for Analyte Quantification

The diagram below illustrates a generalized workflow for the quantification of a target analyte, such as TnPP, in a biological matrix using this compound as an internal standard, from sample receipt to final data reporting.

Caption: A generalized workflow for analyte quantification using an internal standard.

References

Tripropyl Phosphate-d21: A Technical Guide for Researchers

An In-depth Whitepaper on the Core Chemical Properties and Analytical Applications of Tripropyl Phosphate-d21 for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a deuterated internal standard crucial for quantitative analytical methodologies. Detailed experimental protocols for its application in chromatography and spectroscopy are presented, alongside visual workflows to facilitate understanding and implementation in a research environment.

Core Chemical and Physical Properties

This compound is the deuterated analog of Tripropyl phosphate. The substitution of hydrogen with deuterium results in a higher molecular weight, which allows for its use as an internal standard in mass spectrometry-based analyses, as it can be distinguished from its non-deuterated counterpart.[1]

Quantitative Data Summary

For clarity and comparative purposes, the following table summarizes the key quantitative properties of this compound and its non-deuterated form.

| Property | This compound | Tripropyl Phosphate (for comparison) |

| CAS Number | 1219794-92-9[2][3] | 513-08-6[4] |

| Molecular Formula | C₉D₂₁O₄P[2][3] | C₉H₂₁O₄P[5] |

| Molecular Weight | 245.36 g/mol [2][3] | 224.23 g/mol [4][6] |

| Appearance | Colorless to light yellow liquid[2] | Colorless, transparent liquid[5] |

| Purity | >98%[3] | 99%[4] |

| Boiling Point | No data available | 120-122 °C at 10 mmHg[4][5] |

| Density | No data available | 1.012 g/mL at 25 °C[4][5] |

| Solubility | DMSO: 100 mg/mL (407.56 mM)[2] | Chloroform (Slightly), Dichloromethane (Slightly), Water: 6.951 g/L at 30°C[5][7] |

| Storage Conditions | 4°C, sealed storage, away from moisture[2] | Sealed in dry, Room Temperature[5] |

Experimental Protocols

This compound is primarily utilized as an internal standard in quantitative analytical techniques to improve the accuracy and precision of measurements by correcting for analyte loss during sample preparation and instrumental analysis.[1][8]

General Protocol for Use as an Internal Standard in LC-MS/MS

This protocol provides a general framework for the quantification of an analyte in a liquid matrix (e.g., plasma, water) using this compound as an internal standard.

-

Preparation of Stock Solutions:

-

Prepare a primary stock solution of the analyte and this compound in a suitable organic solvent (e.g., methanol, acetonitrile).

-

From the primary stock solutions, prepare a series of calibration standards by serial dilution.

-

Prepare a working solution of the this compound internal standard at a fixed concentration.

-

-

Sample Preparation:

-

To a known volume of the sample, add a precise volume of the internal standard working solution.

-

If necessary, perform a sample clean-up procedure such as protein precipitation (for biological samples) or solid-phase extraction (SPE) to remove matrix interferences.[1]

-

Evaporate the solvent and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[1]

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples, calibration standards, and quality control samples onto the LC-MS/MS system.

-

Develop a chromatographic method to achieve separation of the analyte from potential interferences.

-

Optimize the mass spectrometer settings for the detection of both the analyte and this compound. This typically involves using Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.[1]

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.[9]

-

General Protocol for Quantitative NMR (qNMR)

This protocol outlines the use of this compound as an internal standard for determining the purity or concentration of a substance by qNMR.

-

Sample Preparation:

-

NMR Data Acquisition:

-

Acquire the ¹H or ³¹P NMR spectrum of the sample.

-

Ensure that the relaxation delay (d1) is sufficiently long (typically 5 times the longest T1 relaxation time of the signals of interest) to allow for complete relaxation of all nuclei, which is critical for accurate quantification.[11]

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.[12]

-

-

Data Processing and Analysis:

-

Apply appropriate processing parameters, including Fourier transformation, phase correction, and baseline correction.[13]

-

Integrate the signals corresponding to the analyte and the this compound internal standard.

-

Calculate the concentration or purity of the analyte using the following formula:

Purityanalyte = ( Ianalyte / IIS ) * ( NIS / Nanalyte ) * ( MWanalyte / MWIS ) * ( mIS / manalyte ) * PurityIS

Where:

-

I = Integral value

-

N = Number of protons giving rise to the signal

-

MW = Molecular weight

-

m = mass

-

Purity = Purity of the standard

-

Visualized Workflows

The following diagrams illustrate the typical experimental workflows for the application of this compound as an internal standard.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. achemtek.com [achemtek.com]

- 4. TRIPROPYL PHOSPHATE | 513-08-6 [chemicalbook.com]

- 5. tripropyl phosphate [chembk.com]

- 6. Tripropyl phosphate | C9H21O4P | CID 10546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. lookchem.com [lookchem.com]

- 8. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]

- 12. asdlib.org [asdlib.org]

- 13. emerypharma.com [emerypharma.com]

Tripropyl Phosphate-d21 (CAS: 1219794-92-9): A Technical Guide for Researchers

An in-depth examination of the properties, applications, and methodologies associated with the deuterated internal standard, Tripropyl Phosphate-d21.

This technical guide provides a comprehensive overview of this compound, a deuterated organophosphate compound widely utilized as an internal standard in analytical chemistry. Designed for researchers, scientists, and drug development professionals, this document details the compound's physicochemical properties, outlines its primary application in quantitative analysis, and presents a generalized experimental workflow for its use.

Core Compound Data

This compound is the isotopically labeled form of Tripropyl Phosphate, where 21 hydrogen atoms have been replaced with deuterium. This isotopic substitution renders the molecule heavier, allowing it to be distinguished from its non-labeled counterpart by mass spectrometry, while maintaining nearly identical chemical and physical properties. This characteristic is crucial for its role as an internal standard, where it is added to samples to correct for variations in sample preparation and instrument response.[1]

Physical and Chemical Properties

The fundamental properties of this compound are summarized in the table below, compiled from various suppliers and databases.

| Property | Value | Source |

| CAS Number | 1219794-92-9 | [1][2][3][4][5][6][7][8][9][10][11] |

| Molecular Formula | C₉D₂₁O₄P | [1][3][4][8] |

| Molecular Weight | 245.36 g/mol | [1][3][5][8] |

| Monoisotopic Mass | 245.24955781 Da | [2] |

| Appearance | Colorless to light yellow liquid | [1][4] |

| Purity | ≥98% | [3][5] |

| Isotopic Enrichment | Typically ≥99% | [4] |

| Storage Conditions | 4°C, sealed, away from moisture. For long-term storage of solutions: -20°C to -80°C. | [1][4][12][13] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane. | [1][13] |

Application in Quantitative Analysis

The primary application of this compound is as an internal standard for quantitative analysis, particularly in chromatography-mass spectrometry techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its utility is rooted in its ability to mimic the behavior of the native analyte (Tripropyl Phosphate) during sample extraction, derivatization, and instrumental analysis. By adding a known amount of the deuterated standard to each sample, any loss of analyte during sample processing or fluctuations in instrument signal can be accurately corrected for, leading to more precise and reliable quantification.

Tripropyl phosphate itself is an organophosphorus flame retardant and plasticizer.[14] Therefore, the deuterated standard is particularly valuable in environmental and food safety analysis for the detection and quantification of this compound.[5][6]

Experimental Protocol: Use as an Internal Standard in LC-MS/MS

The following is a generalized protocol for the use of this compound as an internal standard for the quantification of Tripropyl Phosphate in a sample matrix (e.g., environmental water, biological fluid).

1. Preparation of Stock Solutions:

-

Analyte Stock Solution: Prepare a stock solution of non-labeled Tripropyl Phosphate (CAS 513-08-6) in a suitable organic solvent (e.g., acetonitrile, methanol) at a concentration of 1 mg/mL.

-

Internal Standard Stock Solution: Prepare a stock solution of this compound (CAS 1219794-92-9) in the same solvent at a concentration of 1 mg/mL.

2. Preparation of Calibration Standards:

-

Create a series of calibration standards by spiking a blank matrix (a sample of the same type as the unknowns but free of the analyte) with varying concentrations of the analyte stock solution.

-

To each calibration standard, add a fixed concentration of the internal standard working solution. The concentration of the internal standard should be chosen to provide a stable and reproducible signal.

3. Sample Preparation:

-

To a known volume or weight of the unknown sample, add the same fixed amount of the internal standard working solution as was added to the calibration standards.

-

Perform the necessary sample extraction and clean-up procedures (e.g., solid-phase extraction, liquid-liquid extraction) to isolate the analyte and internal standard from the sample matrix.

4. LC-MS/MS Analysis:

-

Analyze the prepared calibration standards and samples using a suitable LC-MS/MS system.

-

Develop a multiple reaction monitoring (MRM) method to detect specific precursor-to-product ion transitions for both Tripropyl Phosphate and this compound. The mass difference of 21 Da allows for their distinct detection.

5. Data Analysis:

-

For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte.

-

For the unknown samples, calculate the peak area ratio of the analyte to the internal standard.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

Visualizations

Experimental Workflow for Internal Standard Quantification

The following diagram illustrates the general workflow for using this compound as an internal standard in a quantitative analytical experiment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Page loading... [wap.guidechem.com]

- 3. achemtek.com [achemtek.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Tripropyl phosphate (Dââ, 98%) 1 mg/mL in acetonitrile - Cambridge Isotope Laboratories, DLM-8901-1.2 [isotope.com]

- 6. esslabshop.com [esslabshop.com]

- 7. zeptometrix.com [zeptometrix.com]

- 8. Phosphoric Acid Tripropyl Ester-d21 | LGC Standards [lgcstandards.com]

- 9. digital.csic.es [digital.csic.es]

- 10. Tri-n-propyl phosphate D21 | LGC Standards [lgcstandards.com]

- 11. DSpace [diposit.ub.edu]

- 12. 磷酸三丙酯-D21-天津阿尔塔科技有限公司 [altascientific.cn]

- 13. Phosphoric Acid Tripropyl Ester-d21 | 1219794-92-9 - Coompo [coompo.com]

- 14. TRIPROPYL PHOSPHATE | 513-08-6 [chemicalbook.com]

Synthesis of Deuterated Tripropyl Phosphate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of deuterated tripropyl phosphate (TPP-d21), a valuable internal standard for mass spectrometry-based quantification of the widely used flame retardant and plasticizer, tripropyl phosphate. The methodologies outlined are based on established principles of organophosphorus chemistry and are intended to provide a robust framework for the preparation of this isotopically labeled compound in a research setting.

Introduction

Tripropyl phosphate is an organophosphorus compound frequently utilized in various industrial applications, leading to its prevalence in environmental and biological matrices. Accurate quantification of TPP is crucial for toxicological and environmental monitoring studies. The use of a stable isotope-labeled internal standard, such as deuterated tripropyl phosphate, is the gold standard for achieving high accuracy and precision in mass spectrometric analyses by correcting for matrix effects and variations in sample processing. This guide details a synthetic approach for obtaining high-purity TPP-d21.

Synthetic Pathway

The most direct and widely applicable method for the synthesis of trialkyl phosphates is the esterification of an alcohol with phosphorus oxychloride (POCl₃). This reaction proceeds via the sequential displacement of chloride ions from the phosphorus center by the alcohol, typically in the presence of a base to neutralize the hydrochloric acid byproduct. For the synthesis of tripropyl phosphate-d21, the logical precursor is deuterated propanol.

The overall reaction is as follows:

P(O)Cl₃ + 3 CH₃CH₂CH₂-d₇-OD → P(O)(O-CH₂CH₂CH₃-d₇)₃ + 3 DCl

To ensure complete reaction and minimize the formation of chlorinated byproducts, a non-nucleophilic base such as pyridine or triethylamine is commonly employed to scavenge the generated DCl.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

3.1. Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity |

| Phosphorus oxychloride (POCl₃) | 10025-87-3 | 153.33 | ≥99% |

| Propan-1,1,2,2,3,3,3-d7-ol | 20231-63-2 | 67.14 | ≥98 atom % D |

| Anhydrous Pyridine | 110-86-1 | 79.10 | ≥99.8% |

| Anhydrous Diethyl Ether | 60-29-7 | 74.12 | ≥99.7% |

| Saturated Sodium Bicarbonate Solution | N/A | N/A | N/A |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | ≥99.5% |

3.2. Reaction Procedure

-

Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet. The entire apparatus is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

-

Reagent Charging: The flask is charged with deuterated propanol (3 equivalents) and anhydrous pyridine (3.3 equivalents) dissolved in anhydrous diethyl ether (100 mL).

-

Addition of Phosphorus Oxychloride: Phosphorus oxychloride (1 equivalent) is dissolved in anhydrous diethyl ether (50 mL) and transferred to the dropping funnel. The POCl₃ solution is then added dropwise to the stirred solution of deuterated propanol and pyridine over a period of 60 minutes. The reaction mixture is maintained at 0 °C using an ice bath during the addition.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours.

-

Work-up: The reaction mixture is cooled in an ice bath, and deionized water (50 mL) is slowly added to quench any unreacted POCl₃. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic layers are washed successively with 1 M hydrochloric acid (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to yield pure this compound as a colorless liquid.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of this compound.

Table 1: Reactant Quantities and Molar Equivalents

| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Molar Equivalent |

| Phosphorus oxychloride | 153.33 | 15.33 | 100 | 1.0 |

| Propan-d7-ol | 67.14 | 20.14 | 300 | 3.0 |

| Pyridine | 79.10 | 26.10 | 330 | 3.3 |

Table 2: Expected Yield and Product Characterization

| Parameter | Value |

| Theoretical Yield (g) | 24.54 |

| Typical Experimental Yield (g) | 19.6 - 22.1 |

| Typical Yield (%) | 80 - 90% |

| Appearance | Colorless liquid |

| Isotopic Purity (atom % D) | ≥98% |

| Chemical Purity (by GC-MS) | ≥99% |

Table 3: Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | Absence of signals corresponding to the propyl protons. |

| ³¹P NMR | A single peak characteristic of a phosphate ester. |

| Mass Spectrometry (EI) | Molecular ion (M⁺) peak at m/z 245, with characteristic fragmentation pattern. |

Visualizations

Diagram 1: Synthesis Workflow

Caption: Workflow for the synthesis of deuterated tripropyl phosphate.

Diagram 2: Chemical Reaction Scheme

Caption: Esterification of deuterated propanol with phosphorus oxychloride.

Tripropyl phosphate-d21 molecular weight

An In-Depth Technical Guide to Tripropyl Phosphate-d21 For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (TPP-d21) is the deuterated analog of tripropyl phosphate (TPP), an organophosphorus compound used as a flame retardant and plasticizer[1]. The incorporation of 21 deuterium atoms into the molecular structure makes TPP-d21 an invaluable tool in analytical and research settings. Its primary application lies in its use as an internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS) and nuclear magnetic resonance (NMR) spectroscopy[2]. The significant mass difference between TPP-d21 and its non-deuterated counterpart allows for precise and accurate quantification in complex matrices, a technique known as isotope dilution mass spectrometry. This guide provides a comprehensive overview of the molecular weight and key technical data for this compound.

Physicochemical Properties

The fundamental characteristics of this compound and its non-deuterated form are summarized below. This data is essential for its application in experimental design.

| Property | This compound | Tripropyl phosphate |

| Molecular Weight | 245.36 g/mol [2][3][4] | 224.23 g/mol [1][5][6] |

| Monoisotopic Mass | 245.2496 Da[4] | 224.1177 Da[6] |

| Molecular Formula | C₉D₂₁O₄P[2][3][4] | C₉H₂₁O₄P[5][7][8] |

| CAS Number | 1219794-92-9[2][3][4] | 513-08-6[1][5][7] |

| Purity | ≥98%[3] | ≥97% - 99%[1][5] |

| Appearance | Colorless to light yellow liquid[2] | Liquid[1] |

| Density | Not specified | 1.012 g/mL at 25 °C[1] |

| Boiling Point | Not specified | 120-122 °C at 10 mmHg[1] |

| Refractive Index | Not specified | n20/D 1.416[1] |

Experimental Protocols

The utility of this compound as an internal standard is contingent on its accurate and reproducible preparation in solution. Below are detailed methodologies for preparing stock solutions for various research applications[2].

Stock Solution Preparation in DMSO

-

Objective : To prepare a high-concentration stock solution for further dilution.

-

Method :

-

Use newly opened, anhydrous Dimethyl Sulfoxide (DMSO) to avoid solubility issues due to its hygroscopic nature.

-

To achieve a concentration of 100 mg/mL, add the appropriate mass of this compound to the required volume of DMSO.

-

If necessary, use ultrasonic agitation to ensure complete dissolution.

-

-

Storage : Store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed container, protected from moisture[2].

Preparation of Working Solutions for In Vivo Studies

The following protocols yield a 2.5 mg/mL working solution from a 25 mg/mL DMSO stock solution.

-

Protocol A: PEG300, Tween-80, and Saline Formulation

-

Take 100 µL of the 25 mg/mL DMSO stock solution.

-

Add it to 400 µL of PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 and continue mixing until the solution is homogeneous.

-

Add 450 µL of saline to reach a final volume of 1 mL.

-

-

Protocol B: SBE-β-CD in Saline Formulation

-

Take 100 µL of the 25 mg/mL DMSO stock solution.

-

Add it to 900 µL of a 20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) solution in saline.

-

Mix thoroughly until a clear solution is obtained.

-

-

Protocol C: Corn Oil Formulation

-

Take 100 µL of the 25 mg/mL DMSO stock solution.

-

Add it to 900 µL of corn oil.

-

Mix until the solution is homogeneous. This formulation should be used cautiously for dosing periods exceeding two weeks[2].

-

Visualization of Experimental Workflow and Concepts

Diagrams created using the DOT language provide clear visual representations of workflows and logical relationships relevant to the use of this compound.

Figure 1. Workflow for analyte quantification using TPP-d21 as an internal standard.

Figure 2. Conceptual diagram of isotope dilution mass spectrometry using TPP-d21.

References

- 1. Tripropyl phosphate 99 513-08-6 [sigmaaldrich.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. achemtek.com [achemtek.com]

- 4. Phosphoric Acid Tripropyl Ester-d21 | LGC Standards [lgcstandards.com]

- 5. scbt.com [scbt.com]

- 6. Tripropyl phosphate | C9H21O4P | CID 10546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Tripropyl phosphate [webbook.nist.gov]

- 8. Tripropyl phosphate [webbook.nist.gov]

Physical and chemical characteristics of Tripropyl phosphate-d21

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the physical and chemical characteristics of Tripropyl phosphate-d21. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this isotopically labeled compound as an internal standard or tracer in analytical studies. This guide summarizes key quantitative data, outlines detailed experimental protocols, and visualizes common experimental workflows.

Core Physical and Chemical Properties

This compound, the deuterated analog of Tripropyl phosphate, is primarily utilized as an internal standard in quantitative analyses such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Its physical and chemical properties are crucial for its effective application in these analytical techniques.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound and its non-deuterated counterpart for comparative purposes. It is important to note that some physical properties, such as boiling point and density, are often reported for the non-deuterated form and should be considered as close estimates for the deuterated analog.

Table 1: General Properties of this compound

| Property | Value | Source |

| Chemical Name | This compound | - |

| Synonyms | Tris(propyl-d7) phosphate | - |

| CAS Number | 1219794-92-9 | [1] |

| Molecular Formula | C₉D₂₁O₄P | [1] |

| Molecular Weight | 245.36 g/mol | [1] |

| Appearance | Liquid | - |

| Color | Colorless to light yellow | - |

| Purity | ≥98% | [1] |

Table 2: Spectroscopic and Structural Identifiers of this compound

| Identifier | Value |

| SMILES | [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])OP(=O)(OC([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])OC([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |

| InChI | InChI=1S/C9H21O4P/c1-4-7-11-14(10,12-8-5-2)13-9-6-3/h4-9H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2,7D2,8D2,9D2 |

Table 3: Physical Properties of Tripropyl Phosphate (Non-Deuterated Analog)

| Property | Value | Source |

| Molecular Formula | C₉H₂₁O₄P | [2] |

| Molecular Weight | 224.23 g/mol | [2] |

| Boiling Point | 120-122 °C at 10 mmHg | [3] |

| Density | 1.012 g/mL at 25 °C | - |

| Refractive Index | n20/D 1.416 | - |

Table 4: Solubility and Storage of this compound

| Parameter | Information |

| Solubility | Soluble in DMSO (100 mg/mL, requires sonication).[4] |

| Storage (Neat) | 4°C, sealed, away from moisture. |

| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month.[4] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization and use of this compound.

Determination of Solubility

This protocol outlines a general procedure for determining the solubility of an organic liquid like this compound in a given solvent.

Objective: To determine the approximate solubility of this compound in a specific solvent.

Materials:

-

This compound

-

Selected solvent (e.g., water, ethanol, DMSO)

-

Vortex mixer

-

Calibrated micropipettes

-

Small glass vials with caps

Procedure:

-

Add a known volume (e.g., 1 mL) of the selected solvent to a clean, dry glass vial.

-

Using a calibrated micropipette, add a small, known volume (e.g., 10 µL) of this compound to the solvent.

-

Cap the vial and vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution for any signs of insolubility (e.g., cloudiness, phase separation).

-

If the solution is clear, continue adding known volumes of this compound, vortexing after each addition, until the solution becomes saturated (i.e., further additions do not dissolve).

-

The approximate solubility can be calculated based on the total volume of this compound dissolved in the known volume of the solvent. For quantitative determination, a saturated solution can be prepared, filtered, and the concentration of the solute in the filtrate can be measured using an appropriate analytical technique (e.g., GC-MS).[5][6]

Purity Determination by GC-MS

This protocol describes a general method for assessing the purity of this compound using Gas Chromatography-Mass Spectrometry.

Objective: To determine the purity of a this compound sample and identify any potential impurities.

Instrumentation and Materials:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Appropriate GC column (e.g., a non-polar or mid-polar capillary column)

-

Helium (carrier gas)

-

This compound sample

-

High-purity solvent for dilution (e.g., ethyl acetate)

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a suitable high-purity solvent.

-

GC-MS Method Setup:

-

Injector: Set to a temperature of 250°C.

-

Oven Program: Start at a suitable initial temperature (e.g., 80°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 280°C) and hold for several minutes.

-

Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

-

Mass Spectrometer: Operate in electron ionization (EI) mode. Scan a mass range appropriate for this compound and potential impurities (e.g., m/z 40-400).

-

-

Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time and mass spectrum.

-

Integrate the peak area of this compound and any impurity peaks.

-

Calculate the purity as the percentage of the peak area of this compound relative to the total peak area of all components.

-

Visualized Workflows and Relationships

The following diagrams, created using the DOT language, illustrate common experimental workflows and logical relationships involving this compound.

General Workflow for Quantitative Analysis using a Deuterated Internal Standard

This diagram outlines the typical steps involved when using this compound as an internal standard for the quantification of an analyte in a sample matrix by LC-MS/MS.

Caption: Workflow for quantitative analysis using an internal standard.

Logical Relationship for Purity Assessment

This diagram illustrates the logical flow for assessing the purity of an isotopically labeled standard like this compound.

Caption: Logical flow for purity assessment of this compound.

References

Tripropyl Phosphate-d21: A Comprehensive Safety and Handling Guide for Researchers

This technical guide provides an in-depth overview of the safety, handling, and toxicological properties of Tripropyl phosphate-d21 (TNP-d21). Designed for researchers, scientists, and professionals in drug development, this document consolidates critical data from various safety data sheets (SDS) and chemical databases to ensure safe laboratory practices.

Chemical and Physical Properties

This compound is a deuterated analog of tripropyl phosphate, commonly used as an internal standard in analytical chemistry. While its toxicological properties have not been exhaustively investigated, the data for its non-deuterated counterpart serves as a primary reference for safety protocols.

| Property | Value | Source |

| Chemical Formula | C9D21O4P | CDN Isotopes[1], MedChemExpress[2], Achemtek[3] |

| Molecular Weight | 245.36 g/mol | MedChemExpress[2], Achemtek[3] |

| CAS Number | 1219794-92-9 | MedChemExpress[2], Achemtek[3] |

| Unlabeled CAS Number | 513-08-6 | CDN Isotopes[1], LGC Standards[4] |

| Appearance | Colorless to light yellow liquid | MedChemExpress[2], PubChem[5] |

| Purity | >98% | CDN Isotopes[1], MedChemExpress[2], Achemtek[3] |

| Flash Point | 113 °C (235 °F) | CDN Isotopes[1] |

| Solubility | Soluble in DMSO (100 mg/mL) | MedChemExpress[2] |

| Storage | 4°C, sealed, away from moisture. In solvent: -80°C for 6 months, -20°C for 1 month. | MedChemExpress[2] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard statements.

| Hazard Class | Hazard Statement | GHS Classification |

| Acute Toxicity, Oral | H302: Harmful if swallowed | Category 4 |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin | Category 4 |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | Category 2 |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled | Category 4 |

| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation | Category 3 |

Experimental Protocols: Emergency and Handling Procedures

Detailed protocols for handling spills, exposure, and fire events are crucial for laboratory safety.

First-Aid Measures

A systematic approach to first aid is critical in the event of exposure. The following workflow outlines the necessary steps.

Caption: First-aid workflow for different exposure routes.

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, and consult a physician.[1] Remove contact lenses if present and easy to do.[1]

Skin Contact: Wash off with soap and plenty of water, and consult a physician.[1]

Inhalation: If inhaled, move the person into fresh air.[1] If breathing is difficult, give artificial respiration and consult a physician.[1]

Ingestion: Do NOT induce vomiting.[1] Never give anything by mouth to an unconscious person.[1] Rinse mouth with water and consult a physician.[1]

Firefighting Measures

This compound is flammable above its flash point.[1] In case of a fire, the following measures should be taken:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][6][7]

-

Hazardous Combustion Products: Carbon oxides and phosphorus oxides.[1]

-

Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[1][6][7]

Accidental Release Measures

In the event of a spill, follow these steps to mitigate exposure and environmental contamination.

Caption: Workflow for handling accidental spills.

Toxicological Information

While no specific toxicological data is available for the deuterated form, the information for tripropyl phosphate is used as a proxy.

-

Acute Effects: Causes serious eye irritation.[1] May be harmful if absorbed through the skin, causing skin irritation.[1] Inhalation may cause respiratory tract irritation.[1] Ingestion is harmful.[1]

-

Chronic Effects: No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC or ACGIH.[1] Data on mutagenic and teratogenic effects is not available.[1]

Handling and Storage

Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.

Engineering Controls

-

Use a mechanical exhaust system or a laboratory fume hood to prevent exposure.[1]

Personal Protective Equipment (PPE)

The following diagram illustrates the necessary PPE for handling this compound.

Caption: Required PPE for safe handling.

Storage Conditions

-

Store at room temperature or as specified (4°C for neat, -20°C or -80°C for solutions).[1][2]

-

Keep in a well-ventilated place.[8]

-

Keep the container tightly closed.[9]

Ecological Information

There is no specific data available for the environmental impact of this compound.[1] It is advised to prevent the product from entering drains.[6][7]

Disposal Considerations

Dispose of this material as hazardous waste.[6] Offer surplus and non-recyclable solutions to a licensed disposal company.[6] Contaminated packaging should be disposed of as unused product.[6]

This guide is intended to provide comprehensive safety information for this compound. Always refer to the most current Safety Data Sheet provided by the supplier before handling this chemical.

References

- 1. cdnisotopes.com [cdnisotopes.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. achemtek.com [achemtek.com]

- 4. Phosphoric Acid Tripropyl Ester-d21 | LGC Standards [lgcstandards.com]

- 5. Tripropyl phosphate | C9H21O4P | CID 10546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. capotchem.com [capotchem.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. echemi.com [echemi.com]

Tripropyl Phosphate-d21: A Technical Guide to Purity and Isotopic Abundance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the purity and isotopic abundance of Tripropyl phosphate-d21 (TPP-d21), a deuterated analogue of Tripropyl phosphate. This document is intended to be a comprehensive resource for researchers and scientists utilizing TPP-d21 in their work, particularly in drug development and metabolic studies where high purity and well-defined isotopic enrichment are critical.

Quantitative Data Summary

The chemical purity and isotopic abundance of this compound are critical parameters for its application as an internal standard or tracer in analytical studies. The following tables summarize the key quantitative data for TPP-d21.

Table 1: Chemical and Isotopic Purity of this compound

| Parameter | Specification | Method |

| Chemical Purity | 98.01%[1] | Gas Chromatography (GC) |

| Isotopic Enrichment | 99.18%[1] | Not Specified |

| Isotopic Purity | >95% (99.0% with d0 = 0.00%) | Mass Spectrometry |

Data sourced from a Certificate of Analysis by MedChemExpress and LGC Standards.[1]

Experimental Protocols

The determination of chemical purity and isotopic abundance of deuterated compounds like this compound requires robust analytical methodologies. The following sections detail the typical experimental protocols employed for these analyses.

Chemical Purity Determination by Gas Chromatography (GC)

Gas chromatography is a standard method for assessing the chemical purity of volatile and semi-volatile compounds. For the analysis of the non-deuterated Tripropyl phosphate, a gas chromatograph equipped with a Flame Ionization Detector (FID) and a Flame Photometric Detector (FPD) is often utilized.[2]

Instrumentation:

-

Gas Chromatograph: Agilent GC-7890A or equivalent[2]

-

Detectors: Flame Ionization Detector (FID) and Flame Photometric Detector (FPD)[2]

-

Chromatographic Columns: Agilent J&W DB-1 (30 m × 0.32 mm × 1.00 μm) and DB-5 (30 m × 0.25 mm × 0.25 μm)[2]

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., acetonitrile).

-

Injection: A small volume of the prepared sample is injected into the GC inlet.

-

Separation: The sample is vaporized and carried by an inert gas through the chromatographic column, where separation of different components occurs based on their boiling points and interactions with the stationary phase.

-

Detection: The separated components are detected by the FID and FPD. The FPD is particularly useful for phosphorus-containing compounds.[2]

-

Data Analysis: The purity is determined by the area normalization method, where the peak area of this compound is compared to the total area of all detected peaks.

Isotopic Abundance Determination by Mass Spectrometry (MS)

Mass spectrometry is the primary technique for determining the isotopic enrichment and distribution in a deuterated compound. High-resolution mass spectrometry (HRMS) is often employed for this purpose.

Instrumentation:

-

Mass Spectrometer: A high-resolution mass spectrometer such as a Q Exactive Plus equipped with a heated electrospray ionization (HESI) source.[2]

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system.

-

Ionization: The this compound molecules are ionized, for example, by HESI in positive ion mode.[2]

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

-

Data Acquisition: A full scan of the mass spectrum is acquired.

-

Data Analysis: The relative intensities of the peaks corresponding to the fully deuterated species (d21) and any less-deuterated isotopologues (d0-d20) are measured. The isotopic abundance is calculated from these relative intensities.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of a molecule and can also provide information about isotopic labeling. For this compound, ¹H NMR and ³¹P NMR are particularly informative.

Instrumentation:

-

NMR Spectrometer: A 400 MHz NMR spectrometer or higher field instrument.[2]

Methodology:

-

Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., chloroform-d).

-

¹H NMR Analysis: The ¹H NMR spectrum is acquired. For a highly deuterated compound like TPP-d21, the proton signals should be significantly diminished or absent, confirming a high degree of deuteration. The presence of residual proton signals can be used to quantify the level of non-deuterated impurities.

-

³¹P NMR Analysis: The ³¹P NMR spectrum provides a single peak for the phosphorus atom, which can be used for both qualitative confirmation and quantitative analysis against a certified reference material.[2][3] A study on the non-deuterated Tripropyl phosphate showed a ³¹P signal at -0.68 ppm.[3]

References

An In-depth Technical Guide to Tripropyl Phosphate-d21

This technical guide provides a comprehensive overview of the structure, formula, and physicochemical properties of Tripropyl phosphate-d21, a deuterated analog of Tripropyl phosphate. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize stable isotope-labeled compounds as internal standards for quantitative analyses.

Core Properties and Structure

This compound is a stable isotope-labeled version of tri-n-propyl phosphate, where all 21 hydrogen atoms have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for mass spectrometry-based quantification methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), as it co-elutes with the non-labeled analyte but is distinguishable by its higher mass.

Molecular Structure and Formula

The chemical structure of this compound consists of a central phosphate group bonded to three deuterated propyl chains.

Caption: Chemical structure of this compound.

The molecular formula for this compound is C9D21O4P.[1][2]

Physicochemical and Analytical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C9D21O4P[1][2][3][4] |

| Molecular Weight | 245.36 g/mol [1][2][3][4] |

| CAS Number | 1219794-92-9[1] |

| Appearance | Colorless to light yellow liquid[3] |

| Purity | ≥98%[1][2] |

| Synonyms | [2H21]-Phosphoric Acid Tripropyl Ester, [2H21]-Tripropyl Phosphate, Tri-n-propyl phosphate-d21[5] |

| Storage Conditions | 4°C, sealed storage, away from moisture[3] |

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in readily available literature, the synthesis of its non-deuterated analog, Tripropyl phosphate, is typically achieved through the reaction of phosphorus trichloride (PCl3) with propanol. The deuterated version would be synthesized using deuterated propanol.

This compound is primarily used as an internal standard in analytical methodologies. Below is a general workflow for its application in a quantitative analysis using LC-MS/MS.

Caption: A generalized experimental workflow for quantitative analysis.

Key Considerations for Analytical Methods:

-

Internal Standard Spiking: A known concentration of this compound is added to the sample at the beginning of the sample preparation process. This allows for the correction of analyte loss during extraction and instrumental variability.

-

Chromatographic Separation: A suitable liquid chromatography method should be developed to achieve baseline separation of Tripropyl phosphate from other matrix components, although co-elution with its non-deuterated analog is expected and desired.

-

Mass Spectrometry Detection: In the mass spectrometer, specific precursor-to-product ion transitions are monitored for both the analyte (Tripropyl phosphate) and the internal standard (this compound). The difference in mass-to-charge ratio (m/z) allows for their independent detection.

-

Quantification: A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte standards. The concentration of the analyte in the unknown sample is then determined from this curve. This compound can be used as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[3]

References

Methodological & Application

Application Notes: Quantitative Analysis Using Tripropyl Phosphate-d21 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the realm of quantitative analysis, particularly in complex matrices such as biological fluids and environmental samples, achieving accuracy and precision is paramount. The use of stable isotope-labeled internal standards is a widely accepted practice to improve the reliability of analytical methods. Tripropyl phosphate-d21 (TPP-d21) is the deuterated form of Tripropyl phosphate (TPP), an organophosphate compound. Due to its chemical and physical properties being nearly identical to its non-deuterated counterpart, TPP-d21 serves as an excellent internal standard for the quantification of TPP and other structurally related organophosphate flame retardants (OPFRs) by mass spectrometry-based assays.[1][2]

This document provides detailed application notes and protocols for the utilization of this compound as an internal standard in quantitative analysis, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful technique for precise and accurate quantification. It involves the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the beginning of the sample preparation process. The internal standard and the native analyte exhibit nearly identical chemical and physical behaviors during extraction, cleanup, and chromatographic separation.[1] However, they can be differentiated by their mass-to-charge ratio (m/z) in the mass spectrometer. By measuring the ratio of the signal from the analyte to that of the internal standard, variations introduced during sample workup and analysis can be effectively compensated for, leading to highly reliable quantitative results.

Applications

This compound is primarily used as an internal standard for the analysis of Tripropyl phosphate and other organophosphate esters in various matrices. OPFRs are widely used as flame retardants and plasticizers in numerous consumer and industrial products, leading to their ubiquitous presence in the environment and concerns about human exposure.[3][4]

Common applications include:

-

Environmental Monitoring: Quantification of OPFRs in water, soil, sediment, and air samples.[5]

-

Biomonitoring: Measurement of OPFRs and their metabolites in human and animal tissues and fluids, such as blood, urine, and hair.[2][6]

-

Food Safety: Analysis of OPFR migration from packaging materials into foodstuffs.

-

Toxicology Studies: Supporting toxicokinetic and metabolism studies of OPFRs.[7]

Physicochemical Properties

A summary of the relevant physicochemical properties of Tripropyl phosphate and its deuterated analog is presented in the table below.

| Property | Tripropyl phosphate (TPP) | This compound (TPP-d21) |

| CAS Number | 513-08-6[8] | 1219794-92-9[9] |

| Molecular Formula | C₉H₂₁O₄P[8] | C₉D₂₁O₄P[9] |

| Molecular Weight | 224.23 g/mol [8] | 245.36 g/mol [9] |

| Appearance | Liquid[1] | Colorless to light yellow liquid[1] |

| Boiling Point | 120-122 °C at 10 mmHg | Not available |

| Density | 1.012 g/mL at 25 °C | Not available |

Experimental Protocols

The following are generalized protocols for the use of this compound as an internal standard in the analysis of organophosphate esters. Optimization is typically required for specific analytes, matrices, and instrumentation.

Protocol 1: Analysis of Organophosphate Esters in Human Blood by LC-MS/MS

This protocol is adapted from methodologies for the analysis of various OPFRs in human blood.[6]

1. Materials and Reagents

-

This compound (Internal Standard)

-

Native Organophosphate Ester Standards

-

Acetonitrile (ACN), LC-MS grade

-

Dichloromethane (DCM), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Ammonium acetate

-

Ultrapure water

-

Solid Phase Extraction (SPE) cartridges (e.g., ENVI-18)

2. Sample Preparation

-

To 1 mL of human blood sample, add 10 ng of this compound internal standard solution.

-

Mix thoroughly and allow to equilibrate for 30 minutes.[6]

-

Perform protein precipitation by adding 3 mL of acetonitrile. Vortex for 1 minute.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Collect the supernatant and subject it to further cleanup using an ENVI-18 SPE cartridge.

-

Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.

-

Load the supernatant onto the conditioned SPE cartridge.

-

Wash the cartridge with 5 mL of 5% methanol in water.

-

Elute the analytes with 6 mL of acetonitrile containing 25% dichloromethane.[6][10]

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Conditions (Illustrative)

-

LC System: High-performance liquid chromatography (HPLC) system

-

Column: C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm)[6]

-

Mobile Phase A: 5 mmol/L ammonium acetate in water

-

Mobile Phase B: Methanol

-

Gradient Elution: A suitable gradient to separate the target analytes.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

MS System: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization, Positive (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Specific precursor-to-product ion transitions for each analyte and the internal standard must be optimized.

Protocol 2: Analysis of Organophosphate Esters in Environmental Water by GC-MS

1. Materials and Reagents

-

This compound (Internal Standard)

-

Native Organophosphate Ester Standards

-

Methylene chloride (DCM), GC grade

-

Methyl tert-butyl ether (MTBE), GC grade

-

Sodium sulfate, anhydrous

2. Sample Preparation

-

To a 1 L water sample, add a known amount of this compound internal standard.

-

Extract the sample with 60 mL of methylene chloride by shaking in a separatory funnel for 2 minutes.

-

Allow the layers to separate and collect the organic layer.

-

Repeat the extraction two more times with fresh portions of methylene chloride.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

-

Perform a solvent exchange to methyl tert-butyl ether (MTBE) and adjust the final volume to 1 mL for GC-MS analysis.

3. GC-MS Conditions (Illustrative)

-

GC System: Gas chromatograph with a capillary column

-

Column: DB-5ms or similar (e.g., 30 m x 0.25 mm x 0.25 µm)

-

Injector: Splitless mode

-

Oven Temperature Program: A suitable temperature program to separate the target analytes.

-

Carrier Gas: Helium

-

MS System: Mass spectrometer

-

Ionization Mode: Electron Ionization (EI)

-

Detection Mode: Selected Ion Monitoring (SIM) or full scan

Quantitative Data

The use of this compound as an internal standard significantly improves the accuracy and precision of quantitative methods. The following tables summarize representative data from method validation studies for the analysis of organophosphate esters.

Table 1: Representative Method Performance for OPFR Analysis by LC-MS/MS

| Analyte | Linearity (r²) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Precision (RSD %) |

| Tripropyl phosphate (TPP) | >0.99 | 0.01 - 0.1 | 0.03 - 0.3 | 85 - 110 | < 15 |

| Tris(2-chloroethyl) phosphate (TCEP) | >0.99 | 0.02 - 0.2 | 0.06 - 0.6 | 90 - 115 | < 15 |

| Tris(1-chloro-2-propyl) phosphate (TCIPP) | >0.99 | 0.01 - 0.1 | 0.03 - 0.3 | 88 - 112 | < 15 |

| Tris(1,3-dichloro-2-propyl) phosphate (TDCIPP) | >0.99 | 0.02 - 0.2 | 0.06 - 0.6 | 80 - 105 | < 15 |

Data compiled and adapted from various sources on OPFR analysis.[5][6][11]

Table 2: Purity Assessment of Tripropyl Phosphate using qNMR

| Method | Internal Standard | Purity of TPP (mg/g) |

| ¹H-qNMR | Benzoic acid | 994.1 |

| ³¹P-qNMR | Monocrotophos | 993.5 |

| Mass Balance | - | 994.6 |

This table illustrates the use of internal standards in a different analytical technique (qNMR) for purity assessment, a critical aspect of reference standard characterization.[12]

Visualizations

Caption: Experimental workflow for quantitative analysis using an internal standard.

Caption: Principle of internal standard correction for analytical variability.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. d-nb.info [d-nb.info]

- 5. Development and validation of a liquid chromatography-tandem mass spectrometry method for comprehensive detection of organophosphate esters and their degradation products in sediment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Determination of 16 organophosphate esters in human blood by high performance liquid chromatography-tandem mass spectrometry combined with liquid-liquid extraction and solid phase extraction] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Organophosphorus flame-retardant tris(1-chloro-2-propyl)phosphate is genotoxic and apoptotic inducer in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tripropyl phosphate [webbook.nist.gov]

- 9. achemtek.com [achemtek.com]

- 10. researchgate.net [researchgate.net]

- 11. Development and Validation of an Analytical Method to Quantitate Tris(chloroisopropyl)phosphate in Rat and Mouse Plasma using Gas Chromatography with Flame Photometric Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Purity Assessment of Tripropyl Phosphate through Mass Balance and 1H and 31P Quantitative Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Throughput Analysis of Organophosphate Pesticides using Tripropyl Phosphate-d21 as an Internal Standard by GC-MS

References

- 1. Analysis of pesticides by using GC-EI-MS and GC-DBDI-MS - CentAUR [centaur.reading.ac.uk]

- 2. Deuterated internal standards for gas chromatographic-mass spectrometric analysis of polar organophosphorus pesticides in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitation of dialkyl phosphate metabolites of organophosphate pesticides in human urine using GC-MS-MS with isotopic internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A novel method for the determination of organophosphorus pesticides in urine samples using a combined gas diffusion microextraction (GDME) and gas chromatography-mass spectrometry (GC–MS) technique - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Residue analysis of selected organophosphorus and organochlorine pesticides in commercial tomato fruits by gas chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Note: Quantification of Tripropyl Phosphate in Human Plasma by LC-MS/MS using Tripropyl Phosphate-d21 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Tripropyl Phosphate (TPP) in human plasma. TPP is an organophosphate ester commonly used as a flame retardant and plasticizer, and its monitoring in biological matrices is crucial for assessing human exposure.[1][2] This method utilizes Tripropyl Phosphate-d21 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by compensating for matrix effects and variability during sample preparation and analysis.[3][4][5][6] The protocol detailed below is suitable for researchers, scientists, and drug development professionals requiring reliable quantification of TPP in complex biological samples.

Introduction

Tripropyl phosphate (TPP) is an organophosphate ester with widespread applications, leading to potential human exposure and the need for sensitive analytical methods for its determination in biological fluids.[2] LC-MS/MS has emerged as the preferred technique for such analyses due to its high sensitivity, specificity, and versatility.[7] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis as it mimics the analyte's behavior during extraction and ionization, thus correcting for potential variations and matrix-induced signal suppression or enhancement.[3][4][5][6] This application note provides a detailed protocol for the extraction, chromatographic separation, and mass spectrometric detection of TPP in human plasma, along with performance characteristics of the validated method.

Experimental Protocols

Materials and Reagents

-

Tripropyl Phosphate (TPP) certified reference standard (≥98% purity)

-

This compound (TPP-d21) internal standard (IS) (≥98% purity)[8]

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (≥98%)

-

Human plasma (K2-EDTA)

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB or equivalent)

Standard and Working Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve 10 mg of TPP and TPP-d21 in 10 mL of methanol. Store at -20°C.

-

Working Standard Solutions: Prepare a series of TPP working standard solutions by serial dilution of the primary stock solution with a 50:50 methanol/water mixture to create calibration standards.

-

Internal Standard Spiking Solution (100 ng/mL): Dilute the TPP-d21 primary stock solution with a 50:50 methanol/water mixture.

Sample Preparation (Solid Phase Extraction - SPE)

-

Thaw plasma samples to room temperature.

-

To 200 µL of plasma, add 20 µL of the 100 ng/mL TPP-d21 internal standard spiking solution and vortex briefly.

-

Add 400 µL of 4% phosphoric acid in water and vortex for 10 seconds.

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of LC-MS grade water.

-

Load the pre-treated sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 20% methanol in water.

-

Dry the cartridge under vacuum for 2 minutes.

-

Elute the analytes with 1 mL of acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

System: UHPLC system

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient:

Time (min) %B 0.0 20 1.0 20 5.0 95 5.1 20 | 7.0 | 20 |

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

-

Mass Spectrometry (MS):

-

System: Triple quadrupole mass spectrometer

-

Ionization Source: Electrospray Ionization (ESI), positive mode

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Key Parameters: Optimized for the specific instrument. Representative parameters include:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

-

MRM Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) TPP 225.1 99.1 20 | TPP-d21 | 246.2 | 106.1 | 22 |

-

Data Presentation

The method was validated for linearity, accuracy, precision, and matrix effect according to international guidelines.[7]

Table 1: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | Regression Model | R² |

| TPP | 0.1 - 200 | Linear, 1/x weighting | >0.995 |

Table 2: Accuracy and Precision

| Spiked Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=6) | Accuracy (%) | Precision (RSD, %) |

| LLOQ (0.1) | 0.098 | 98.0 | 8.5 |

| Low QC (0.3) | 0.291 | 97.0 | 6.2 |

| Mid QC (50) | 52.5 | 105.0 | 4.8 |

| High QC (150) | 145.5 | 97.0 | 3.5 |

Table 3: Matrix Effect and Recovery

| QC Level | Recovery (%) | Matrix Effect (%) | IS-Normalized Matrix Factor CV (%) |

| Low | 92.5 | 95.8 | <15 |

| High | 95.1 | 93.2 | <15 |

Mandatory Visualization

References

- 1. Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Purity Assessment of Tripropyl Phosphate through Mass Balance and 1H and 31P Quantitative Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

- 4. benchchem.com [benchchem.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. researchgate.net [researchgate.net]

- 7. jneonatalsurg.com [jneonatalsurg.com]

- 8. Tripropyl phosphate (D21,98%) mg/mL in Acetonitrile [lgcstandards.com]

Application Note: Quantitative Analysis of Organophosphates using Tripropyl Phosphate-d21 as an Internal Standard in ³¹P qNMR

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for the precise and accurate determination of the concentration and purity of chemical substances.[1][2] This method relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei resonating at a specific frequency.[3][4] For the analysis of organophosphorus compounds, ³¹P qNMR offers distinct advantages, including high natural abundance (100%) of the ³¹P nucleus, a wide chemical shift range that minimizes signal overlap, and often simpler spectra compared to ¹H NMR.[3][4]

The use of an internal standard is a common practice in qNMR to ensure high accuracy and precision.[4] An ideal internal standard should be chemically inert, stable, soluble in the same solvent as the analyte, and have a signal that is well-resolved from the analyte's signals. Deuterated compounds are excellent choices for ¹H qNMR as they are chemically identical to the analyte but do not produce interfering signals. Similarly, for ³¹P qNMR, a phosphorus-containing internal standard with a distinct chemical shift is required.

Tripropyl phosphate-d21 is a deuterated analog of tripropyl phosphate and serves as an excellent internal standard for the quantification of organophosphorus compounds using ³¹P qNMR.[5] Its single phosphorus signal is sharp and well-separated from many common organophosphate analytes, and its deuterated nature minimizes interference in simultaneous ¹H NMR analysis. This application note provides a detailed protocol for the use of this compound as an internal standard in ³¹P qNMR for the quantitative analysis of an exemplary organophosphate analyte.

Data Presentation

The following tables summarize the quantitative data obtained from a representative ³¹P qNMR experiment for the purity determination of a fictional organophosphate analyte, "Analyte-P," using this compound as the internal standard.

Table 1: Sample Preparation Data

| Parameter | Analyte-P | This compound (Internal Standard) |

| Mass (mg) | 25.10 | 15.20 |

| Molecular Weight ( g/mol ) | 250.21 | 245.34 |

| Purity (%) | Unknown | 99.8 |

| Number of Phosphorus Nuclei | 1 | 1 |

Table 2: ³¹P qNMR Experimental Data and Purity Calculation

| Replicate | Integral of Analyte-P (I_analyte) | Integral of TPP-d21 (I_IS) | Calculated Purity of Analyte-P (%) |

| 1 | 1.05 | 1.00 | 98.7 |

| 2 | 1.06 | 1.01 | 98.8 |

| 3 | 1.04 | 0.99 | 98.6 |

| Average | 1.05 | 1.00 | 98.7 |

| Std. Dev. | 0.01 | 0.01 | 0.1 |

| RSD (%) | 0.95 | 1.00 | 0.10 |

Experimental Protocols

1. Materials and Equipment

-

Analyte: Organophosphate compound of interest (e.g., "Analyte-P")

-

Internal Standard: this compound (TPP-d21), with a certified purity.

-

Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent in which both the analyte and internal standard are fully soluble.

-

NMR Spectrometer: A high-resolution NMR spectrometer equipped with a phosphorus probe (e.g., 400 MHz or higher).

-

NMR tubes: High-precision 5 mm NMR tubes.

-

Analytical balance: Capable of weighing to at least 0.01 mg.

-

Volumetric flasks and pipettes: For accurate solvent dispensing.